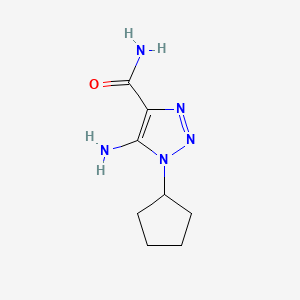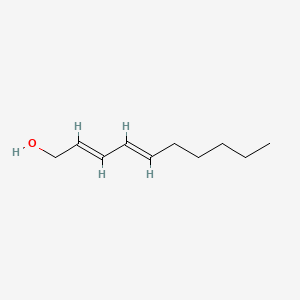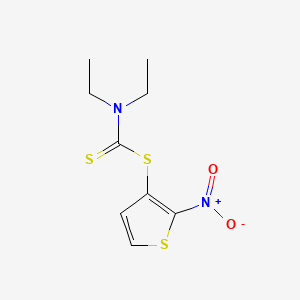![molecular formula C32H16Cl2N8Sn B1175800 2-[5-Tetrazolyl]PhenylboronicAcid CAS No. 15884-01-8](/img/new.no-structure.jpg)
2-[5-Tetrazolyl]PhenylboronicAcid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-Tetrazolyl]PhenylboronicAcid is a boronic acid derivative that features a phenyl group substituted with a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-Tetrazolyl]PhenylboronicAcid typically involves the formation of the tetrazole ring followed by its attachment to the phenylboronic acid. One common method includes the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring, which is then coupled with phenylboronic acid under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the cycloaddition and coupling reactions to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[5-Tetrazolyl]PhenylboronicAcid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Palladium catalysts and base in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-[5-Tetrazolyl]PhenylboronicAcid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug development, particularly as a ligand for targeting specific proteins or enzymes.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Wirkmechanismus
The mechanism of action of 2-[5-Tetrazolyl]PhenylboronicAcid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, such as sensing and drug delivery. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with cis-diols, and its tetrazole ring, which can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the tetrazole ring, making it less versatile in forming hydrogen bonds and other interactions.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a tetrazole ring, offering different reactivity and binding properties.
2-Aminophenylboronic Acid: Features an amino group, providing different electronic and steric effects compared to the tetrazole ring.
Uniqueness: 2-[5-Tetrazolyl]PhenylboronicAcid is unique due to the presence of the tetrazole ring, which enhances its ability to form diverse interactions and participate in a wider range of chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
15884-01-8 |
|---|---|
Molekularformel |
C32H16Cl2N8Sn |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-cyano-3-(cycloheptylamino)-2-butenoyl]urea](/img/structure/B1175727.png)


![4-[5-amino-4-(aminocarbonyl)-1H-imidazol-1-yl]benzoate](/img/structure/B1175737.png)

